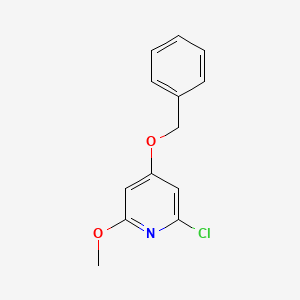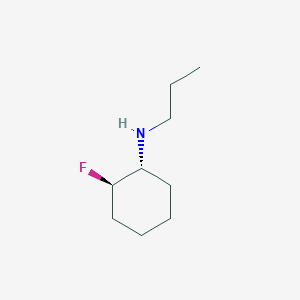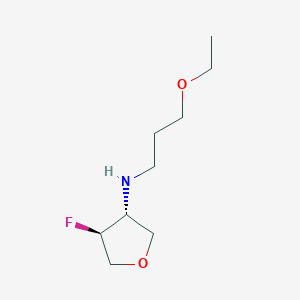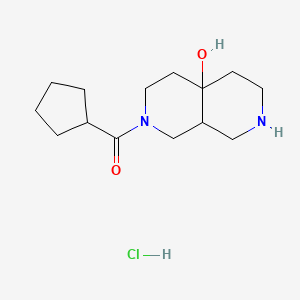
4-(Benzyloxy)-2-methoxy-6-chloropyridine
Übersicht
Beschreibung
4-(Benzyloxy)-2-methoxy-6-chloropyridine (4-BMC) is an organic compound that has been gaining increasing attention in recent years due to its potential applications in the medical and scientific fields. It has been studied for its ability to act as a catalyst in a variety of reactions, as well as its potential to be used in the synthesis of drugs and other compounds. In
Wissenschaftliche Forschungsanwendungen
Enhanced Dienophilicity in Organic Synthesis
In a study by Connon and Hegarty (2004), the reactivity of 4-aryloxy analogues of 2,3-pyridyne, closely related to 4-(Benzyloxy)-2-methoxy-6-chloropyridine, was explored. They reported the enhanced dienophilicity of these compounds, which can undergo regioselective lithiation followed by a [4+2] cycloaddition reaction with furan, yielding endoxides with moderate to good yields. This work demonstrates the potential of such compounds in constructing complex organic molecules through cycloaddition reactions (Connon & Hegarty, 2004).
Luminescent Liquid Crystalline Materials
Another significant application is in the field of luminescent materials, as investigated by A. N. and A. V. Adhikari (2014). They synthesized a series of cyanopyridone-based compounds, demonstrating their potential as luminescent mesogens. These compounds exhibit strong absorption and blue emission bands with good quantum yields, making them suitable for use in optoelectronic devices and as materials for studying supramolecular organizations (A. N. & A. V. Adhikari, 2014).
Synthesis and Liquid Crystalline Behavior
Ahipa et al. (2014) synthesized a series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, demonstrating the liquid crystalline behavior and photophysical properties of these compounds. Their work highlights the potential applications of such compounds in the development of new materials with specific liquid crystalline phases and optical properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Organic Synthesis and Reactivity
Further extending the applications in organic synthesis, Kandeel and Youssef (2001) studied the reactions of certain pyridine derivatives, showing the versatility of these compounds in forming various organic structures. Their work provides insights into the synthetic utility of pyridine analogues in constructing complex organic frameworks (Kandeel & Youssef, 2001).
Antioxidant Properties
Wijtmans et al. (2004) investigated a series of 6-substituted-2,4-dimethyl-3-pyridinols for their antioxidant properties. This study underscores the potential health-related applications of pyridine derivatives as antioxidants, which could be relevant in the development of therapeutic agents (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Eigenschaften
IUPAC Name |
2-chloro-6-methoxy-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-8-11(7-12(14)15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPJSPSCURMIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-methoxy-6-chloro pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1531537.png)


amine](/img/structure/B1531541.png)

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
amine](/img/structure/B1531547.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)
![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)
![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)